2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid
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Overview
Description
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloro-5-pyrimidinecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce pyrimidine derivatives with altered functional groups .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
Comparison: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and reactivity.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMGUZVCFHWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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